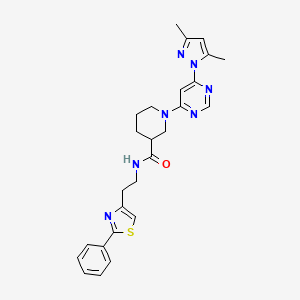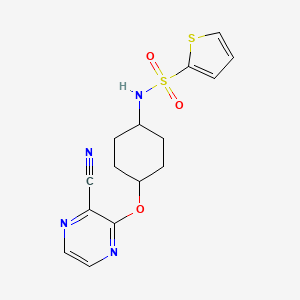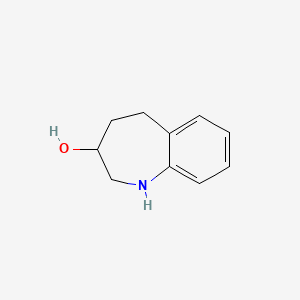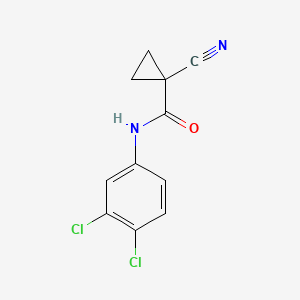
1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide is a cyclopropane derivative with the molecular formula C11H8Cl2N2O. This compound has garnered interest due to its potential biological activities and applications in various fields, including agrochemicals and medicinal chemistry.
Preparation Methods
The synthesis of 1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides, amines, and thiols.
Scientific Research Applications
1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide has been studied for its potential as a ketol-acid reductoisomerase (KARI) inhibitor. KARI is an enzyme involved in the biosynthesis of branched-chain amino acids, making it an attractive target for the development of herbicides and antimicrobial agents . Additionally, this compound has shown bioactivity against certain strains of Escherichia coli, indicating its potential use in antibacterial research .
Mechanism of Action
The mechanism of action of 1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide involves the inhibition of ketol-acid reductoisomerase (KARI). This enzyme catalyzes the second step in the biosynthesis of branched-chain amino acids, which is essential for the growth and survival of microorganisms and plants. By inhibiting KARI, the compound disrupts the biosynthetic pathway, leading to the accumulation of toxic intermediates and ultimately causing cell death .
Comparison with Similar Compounds
1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide can be compared with other cyclopropane derivatives, such as:
1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide: This compound has a similar structure but with different chlorine substitution on the aromatic ring.
1-cyano-N-(4-chlorophenyl)cyclopropanecarboxamide: This derivative has a single chlorine atom on the aromatic ring and may show different biological activities due to the altered electronic properties of the ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards KARI, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-8-2-1-7(5-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGKLIFVYRYWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2735890.png)
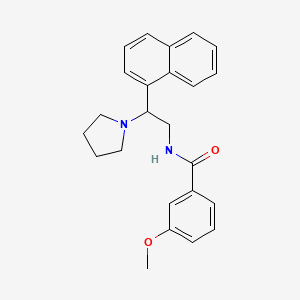
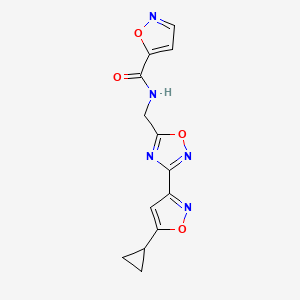
![N-(1-cyano-1-methyl-3-phenylpropyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2735899.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2735900.png)
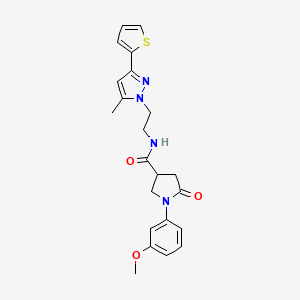
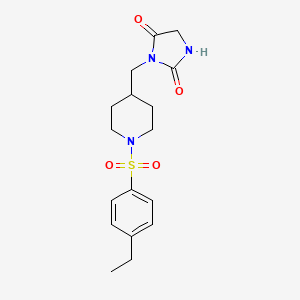

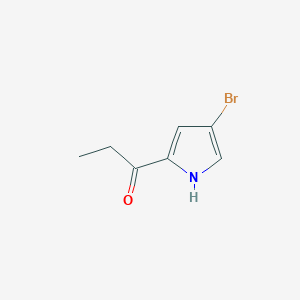
![1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2735906.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735907.png)
